molecular formula C17H18FNO2 B2735153 N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide CAS No. 1105229-26-2

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide

Cat. No.: B2735153
CAS No.: 1105229-26-2
M. Wt: 287.334
InChI Key: QGYRMBWFQABEGY-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a 4-fluorobenzoyl group linked via an ethyl spacer to a 3,5-dimethylphenoxy moiety. This structure combines aromatic fluorination and alkylphenoxy substitution, features commonly associated with bioactive molecules. Benzamide derivatives are widely studied for their pharmacological and pesticidal properties, with structural variations influencing solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYRMBWFQABEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response .

Comparison with Similar Compounds

Substituent Impact :

  • Fluorine Position : The 4-fluorine in the target compound contrasts with 2,6-difluoro substitutions in pesticidal benzamides (e.g., ), where halogen placement influences steric and electronic interactions with target enzymes.
  • Phenoxy Group: The 3,5-dimethylphenoxy group distinguishes it from compounds like triaziflam (), which uses a triazine core for herbicidal activity. The dimethyl groups may reduce metabolic oxidation compared to unsubstituted phenoxy analogs .
  • Spacer Length : Ethyl spacers (vs. methyl or longer chains) balance flexibility and rigidity, affecting conformational stability in biological systems .

Anticonvulsant Potential

However, its efficacy remains unverified experimentally.

Pesticidal and Fungicidal Activity

Fluorinated benzamides like N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () exhibit broad-spectrum fungicidal activity, attributed to halogen-mediated disruption of fungal membrane proteins. The target compound lacks chloro or tetrafluoroethoxy groups, likely reducing pesticidal potency but possibly favoring central nervous system applications .

Physicochemical Properties

  • Solubility : Fluorination typically reduces aqueous solubility, but the ethyl spacer may mitigate this by introducing polarity .
  • Stability : The absence of labile groups (e.g., esters in ) suggests greater metabolic stability than compounds with hydrolyzable moieties.

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenoxyethyl side chain and a fluorobenzamide moiety, which contribute to its biological properties. The structural formula can be represented as follows:

C16H18FNO2\text{C}_{16}\text{H}_{18}\text{F}\text{N}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines through specific molecular interactions.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : It is hypothesized to interact with various receptors, modulating their activity and leading to downstream effects on cellular function.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through dose-response assays.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is beneficial to compare it with structurally related compounds known for their biological activities.

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound1532
Compound A (similar structure)2064
Compound B (similar structure)1016

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